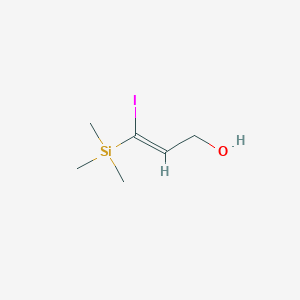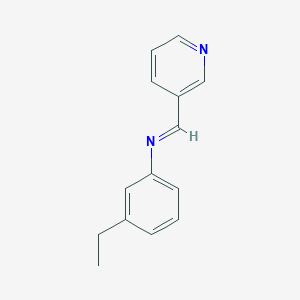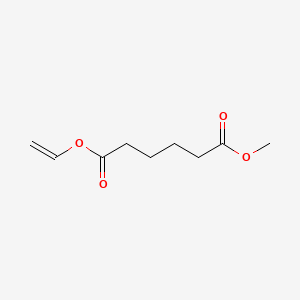
Tetraethoxyethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethoxyethylene, also known as 1,1,2,2-tetraethoxyethene, is an organic compound with the molecular formula C10H20O4. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by its four ethoxy groups attached to an ethylene backbone, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraethoxyethylene can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
C2H4(OH)2+4C2H5OH→C2(OC2H5)4+2H2O
This reaction requires careful control of temperature and pressure to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, tetraethoxyethylene is produced using a continuous flow reactor where ethylene glycol and ethanol are fed into the reactor along with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethoxyethylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form ethylene and ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Produces ethylene and ethanol.
Substitution: Produces various substituted ethylene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetraethoxyethylene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tetraethoxyethylene involves its ability to act as an electron-rich olefin, making it a suitable candidate for cycloaddition reactions. It can participate in [2+2] cycloaddition reactions with electron-deficient alkenes or alkynes, forming cyclobutane derivatives. The ethoxy groups enhance its reactivity by stabilizing the transition state through electron donation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethoxyethane: Contains two ethoxy groups instead of four.
Triethoxyethane: Contains three ethoxy groups.
Tetraethoxysilane: Contains silicon instead of carbon in the backbone.
Uniqueness
Tetraethoxyethylene is unique due to its four ethoxy groups, which provide it with higher reactivity and versatility in chemical reactions compared to its analogs with fewer ethoxy groups. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules.
Eigenschaften
CAS-Nummer |
40923-93-1 |
|---|---|
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1,1,2,2-tetraethoxyethene |
InChI |
InChI=1S/C10H20O4/c1-5-11-9(12-6-2)10(13-7-3)14-8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
WQNVSQDMXNPYNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)



